Calcium Saccharate

Description

Historical Perspectives in Chemical and Industrial Research of Calcium Saccharate

Historically, the interaction between calcium compounds and sugars has been of significant industrial interest, particularly in the sugar industry. The use of lime (calcium oxide) in sugar beet or cane juice clarification is a long-standing practice. mdpi.com This process involves the formation of calcium-saccharate complexes, which enhances the solubility of calcium oxide in aqueous solutions, thereby increasing the concentration of available Ca²⁺ ions for the purification process. mdpi.com Early research also investigated the effects of this compound, then referred to as viscogen, on the properties of milk and cream, noting its ability to increase viscosity primarily through the precipitation of tricalcium phosphate (B84403) and the co-precipitation of casein. cambridge.org

In the early 20th century, preparations were documented in pharmaceutical handbooks, highlighting its identity as the normal calcium salt of D-saccharic acid, derived from the oxidation of D-gluconic acid. drugfuture.com This established its place as a defined chemical compound, separate from the less-defined "saccharated lime" mixtures. drugfuture.com Its role as a stabilizer for pharmaceutical solutions, such as those containing calcium gluconate, was also an early application. drugfuture.comrishichemicals.com

Current Academic Significance and Research Trajectories of this compound

The academic and industrial interest in this compound continues, with research spanning multiple fields. Its properties as a chelating agent and its ability to form stable complexes are central to its modern applications. chemsynlab.comfengchengroup.com

Key research areas include:

Industrial Applications: In the construction industry, this compound is utilized as a plasticizer in cement, mortar, and concrete. rishichemicals.comnih.govprocurementresource.com Research explores how organic additives like saccharides interact with cement hydration products, forming complexes such as this compound that can influence the material's properties. researchgate.net In the food industry, it serves as a firming agent and stabilizer. upichem.com It has been investigated for its ability to enhance the clarification of sugarcane juice by removing high molecular weight components. biosynth.com

Pharmaceutical and Chemical Stabilization: A significant area of study is its function as a stabilizer in pharmaceutical preparations, particularly for supersaturated solutions of other calcium salts like calcium gluconate. rishichemicals.comacs.org Research has demonstrated that this compound can stabilize supersaturated solutions of other calcium hydroxycarboxylates through a heat-induced shift in calcium complex distribution that exhibits slow equilibration upon cooling. acs.orgresearchgate.net

Biochemical Research: this compound is studied for its role as an inhibitor of the enzyme beta-glucuronidase. himedialabs.comsigmaaldrich.comncats.io This enzyme's activity is linked to the enterohepatic circulation of various substances. globalcalcium.comcancer.gov By inhibiting beta-glucuronidase, D-glucaric acid metabolites are thought to promote the excretion of substances that would otherwise be reabsorbed. wikipedia.org This has led to its investigation for potential chemopreventive properties. sigmaaldrich.com

Foundational Theoretical Frameworks for this compound Studies

Understanding the behavior of this compound at a molecular level relies on established chemical and physical theories. Thermodynamic and computational studies form the basis for explaining its functionality.

Complex Formation Theory: Research has focused on the complex formation between calcium ions and d-saccharate ions in aqueous solutions. acs.org Electrochemical studies, such as those using molar conductivity measurements, have been employed to determine the association constant (K_assoc), enthalpy (ΔH°_assoc), and entropy (ΔS°_assoc) of this interaction. These studies show a strong interaction, which is fundamental to its role as a stabilizer. acs.orgresearchgate.net The binding of calcium to saccharate is an exothermic and entropy-controlled process. researchgate.net

Solubility and Crystallization Principles: The solubility product (K_sp) and the thermodynamics of dissolution (ΔH°_sol, ΔS°_sol) have been determined, showing it to be sparingly soluble. acs.orgresearchgate.net The study of its solubility and the slow equilibration in its supersaturated solutions are crucial for understanding its stabilizing effects in pharmaceutical and food systems. acs.org

Computational and Theoretical Chemistry: Density Functional Theory (DFT) is a key theoretical framework used to investigate the interactions between carboxylate ions (like saccharate) and metal ions like calcium. acs.orgnih.gov These computational studies help elucidate the influence of multibody interactions, charge transfer between the carboxylate groups and the metal ion, and repulsion between the carboxylates, which collectively determine the energetic behavior and stability of the complex. acs.org Such theoretical models are compared against experimental data and molecular mechanics (MM) force fields to build a comprehensive understanding of the ion-pair interactions. nih.gov Molecular dynamics simulations are also used to model the interaction between additives like carboxylic polymers and crystal surfaces, such as calcium carbonate, providing insight into inhibition mechanisms at a micro-level. mdpi.comresearchgate.net

Detailed Research Findings

Physical and Chemical Properties

This compound is typically a white, odorless, crystalline powder. fengchengroup.comontosight.ai The tetrahydrate is a common form, which becomes anhydrous upon heating in a vacuum. drugfuture.com

| Property | Value | Reference |

|---|---|---|

| Molecular Formula (Anhydrous) | C₆H₈CaO₈ | drugfuture.com |

| Molecular Formula (Tetrahydrate) | C₆H₈CaO₈·4H₂O | himedialabs.comupichem.com |

| Molecular Weight (Anhydrous) | 248.20 g/mol | drugfuture.comprocurementresource.com |

| Molecular Weight (Tetrahydrate) | 320.26 g/mol | chemsynlab.comsigmaaldrich.comglobalcalcium.com |

| Appearance | White crystalline powder | upichem.comfengchengroup.com |

| Solubility | Sparingly soluble in water; insoluble in alcohol and ether; soluble in dilute mineral acids. | drugfuture.comrishichemicals.com |

| Melting Point | >250 °C | procurementresource.comottokemi.com |

| Density | ~1.83 g/cm³ | fengchengroup.com |

Thermodynamic Data for Complex Formation and Solubility

Electrochemical and calorimetric studies have quantified the interactions governing this compound's behavior in solution.

| Parameter | Value (at 25 °C) | Reference |

|---|---|---|

| Association Constant (K_assoc) | 1032 ± 80 | acs.orgresearchgate.net |

| Enthalpy of Association (ΔH°assoc) | -34 ± 6 kJ mol⁻¹ | [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqP7bFVIRqbcUc6THrjEHvq3sDXb5U9HhbqxhaobqTXkXOrVQY6Kbux0UWehNw1hinbp-BftN4WTEu0TNRds2erHWENvLonsutjkAeV7HmYGKx0d26mvL9vvoW7FcRH0OmuAUFXWA7W545YbxmhYLNktAShYAbTfkgbI%3D)] researchgate.net |

| Entropy of Association (ΔS°assoc) | -55 ± 9 J mol⁻¹ K⁻¹ | [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqP7bFVIRqbcUc6THrjEHvq3sDXb5U9HhbqxhaobqTXkXOrVQY6Kbux0UWehNw1hinbp-BftN4WTEu0TNRds2erHWENvLonsutjkAeV7HmYGKx0d26mvL9vvoW7FcRH0OmuAUFXWA7W545YbxmhYLNktAShYAbTfkgbI%3D)] researchgate.net |

| Solubility Product (K_sp) | (6.17 ± 0.32) × 10⁻⁷ | acs.orgresearchgate.net |

| Enthalpy of Solution (ΔH°sol) | 48 ± 2 kJ mol⁻¹ | [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqP7bFVIRqbcUc6THrjEHvq3sDXb5U9HhbqxhaobqTXkXOrVQY6Kbux0UWehNw1hinbp-BftN4WTEu0TNRds2erHWENvLonsutjkAeV7HmYGKx0d26mvL9vvoW7FcRH0OmuAUFXWA7W545YbxmhYLNktAShYAbTfkgbI%3D)] researchgate.net |

| Entropy of Solution (ΔS°sol) | 42 ± 7 J mol⁻¹ K⁻¹ | [ acs.org(https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFqP7bFVIRqbcUc6THrjEHvq3sDXb5U9HhbqxhaobqTXkXOrVQY6Kbux0UWehNw1hinbp-BftN4WTEu0TNRds2erHWENvLonsutjkAeV7HmYGKx0d26mvL9vvoW7FcRH0OmuAUFXWA7W545YbxmhYLNktAShYAbTfkgbI%3D)] researchgate.net |

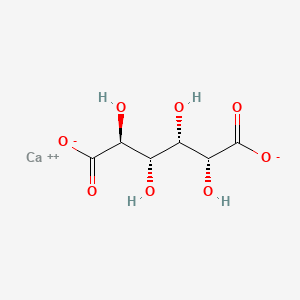

Structure

3D Structure of Parent

Properties

IUPAC Name |

calcium;(2S,3S,4S,5R)-2,3,4,5-tetrahydroxyhexanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O8.Ca/c7-1(3(9)5(11)12)2(8)4(10)6(13)14;/h1-4,7-10H,(H,11,12)(H,13,14);/q;+2/p-2/t1-,2-,3-,4+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UGZVNIRNPPEDHM-SBBOJQDXSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(=O)[O-])O)O)(C(C(=O)[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]([C@@H]([C@@H](C(=O)[O-])O)O)([C@H](C(=O)[O-])O)O.[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8CaO8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70227186 | |

| Record name | Calcium D-saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5793-88-4, 7632-49-7 | |

| Record name | Calcium saccharate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005793884 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium glucarate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007632497 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Calcium saccharate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13962 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-Glucaric acid, calcium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Calcium D-saccharate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70227186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Calcium saccharate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.850 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CALCIUM SACCHARATE ANHYDROUS | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SST07NLK7J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis and Derivatization Methodologies of Calcium Saccharate

Mechanistic Investigations of Calcium Saccharate Synthetic Pathways

The formation of this compound involves specific chemical transformations, starting from either D-saccharic acid itself or precursor carbohydrates. Understanding the mechanisms, kinetics, and thermodynamics of these pathways is essential for process optimization.

The most direct synthesis route is the acid-base neutralization reaction between D-saccharic acid and a calcium source, typically calcium hydroxide (B78521). chemsynlab.com The reaction involves the diprotic D-saccharic acid reacting with calcium hydroxide to form the calcium salt and water.

Table 1: Thermodynamic Data for Calcium D-Saccharate Association at 25°C nih.gov This table presents the standard enthalpy, entropy, and association constant for the complex formation between calcium and D-saccharate ions in an aqueous solution.

| Thermodynamic Parameter | Symbol | Value | Unit |

|---|---|---|---|

| Association Constant | Kₐₛₛₒ꜀ | 1032 ± 80 | - |

| Standard Enthalpy Change | ΔH°ₐₛₛₒ꜀ | -34 ± 6 | kJ mol⁻¹ |

The reaction kinetics are influenced by temperature, reactant concentration, and particle size of the calcium hydroxide. Maintaining the temperature is crucial; for instance, one patented process maintains a temperature of about 40°C during the reaction to ensure complete precipitation of the this compound. google.com

This compound can be derived from the oxidation of common carbohydrates like D-glucose. This process first involves the oxidation of the carbohydrate to D-saccharic acid, which is then neutralized. Nitric acid is a common oxidizing agent used for this conversion. google.comgoogle.com The process typically involves oxidizing D-glucose, which yields a mixture including D-saccharic acid and other byproducts like oxalic acid. google.com The resulting D-saccharic acid is then converted to its calcium salt.

Another significant pathway involves the use of sucrose (B13894). In the sugar industry, the high solubility of calcium hydroxide in sucrose solutions is utilized, leading to the formation of soluble calcium saccharates. mdpi.comresearchgate.net This property is fundamental in certain sugar purification processes, where lime is used to precipitate impurities. mdpi.comresearchgate.net

Efforts to improve the synthesis of this compound focus on increasing yield and purity while minimizing environmental impact. Traditional methods using strong acids like nitric acid can produce yields of potassium acid saccharate (an intermediate) of around 65-68%. google.com

Novel approaches aim to refine this process. Phase transfer catalysis represents one such advanced method that can improve efficiency and yield in related organic syntheses, potentially avoiding complex purification steps like chromatography. google.com For the initial oxidation step, research into alternative catalysts and reaction conditions is ongoing to replace harsh reagents. The goal is to develop more selective and efficient protocols that produce a purer initial product, thereby simplifying the subsequent purification stages.

Advanced Purification Techniques for this compound

The purity of the final this compound product is paramount. Purification involves removing unreacted starting materials, byproducts from side reactions, and other process-related impurities.

Following precipitation from the reaction mixture, the crude this compound is isolated via filtration. google.com The solid cake is then washed, often with water, to remove soluble impurities. google.com

Drying is the final step to obtain the powdered product. Various conventional techniques such as spray drying, roller drying, and freeze-drying can be employed. google.com The choice of method depends on the desired final product characteristics and scale of production. For instance, spray drying is a preferred method for dehydrating calcium-fortified milk products containing saccharates, but care must be taken to avoid preheating, which could re-solubilize crystalline components. google.com

Table 2: Comparison of Industrial Drying Techniques This table outlines the principles and key considerations for different methods used to dry chemical products like this compound.

| Drying Method | Principle | Key Considerations |

|---|---|---|

| Oven/Air Drying | Convective heating removes moisture. | Simple and cost-effective; risk of thermal degradation if temperature is too high. google.com |

| Spray Drying | Atomizing a slurry into a hot gas stream for rapid drying. | Produces uniform particles; requires precise temperature control to prevent product degradation. google.com |

| Freeze Drying (Lyophilization) | Freezing the material and then reducing pressure to allow frozen water to sublimate. | Preserves heat-sensitive compounds; energy-intensive and time-consuming. researchgate.netgoogle.com |

For achieving high solid-state purity, recrystallization is a standard and effective method. This technique involves dissolving the crude this compound in a suitable solvent and then inducing crystallization under controlled conditions. The slow formation of crystals excludes impurities, which remain in the mother liquor. However, for some compounds, conventional recrystallization may not be sufficient to remove all impurities, particularly those that cause discoloration. researchgate.net

Fractional distillation, a technique used to separate liquid components of a mixture based on differences in their boiling points, is not applicable to the purification of a solid, non-volatile salt like this compound. researchgate.net Purification of this compound relies exclusively on solid-state techniques like washing and recrystallization.

Derivatization and Complex Formation in Synthetic Processes

This compound's utility in synthesis extends beyond its direct applications, serving as a versatile platform for derivatization and the formation of complex structures. Its ability to form coordination complexes and act as a soluble calcium source makes it a valuable precursor in various synthetic methodologies.

Directed Synthesis of Calcium-Saccharate Coordination Complexes

The formation of coordination complexes involving calcium and saccharate ions is a key aspect of its chemistry, influencing its solubility and reactivity. Research has shown that the interaction between calcium and D-saccharate ions in aqueous solutions leads to the formation of distinct complexes. researchgate.netnih.gov The molar conductivity of saturated aqueous solutions of calcium D-saccharate shows a marked increase upon dilution, which is indicative of complex formation. nih.gov

Electrochemical studies have been employed to quantify the thermodynamics of this complexation. At 25 °C, the association constant (Kass) and thermodynamic parameters for the formation of the calcium-saccharate complex have been determined, highlighting a spontaneous and exothermic process. nih.gov This complex formation is crucial for its role as a stabilizer in supersaturated solutions, such as those of calcium gluconate, by influencing the distribution of calcium complexes. researchgate.netnih.gov

Further investigation into solutions with varying calcium to saccharose molar ratios reveals the formation of different complex species. researchgate.net For instance, evidence suggests the existence of semithis compound (CaC₁₂H₂₀O₁₁) and the potential for deprotonation to form binuclear complexes. researchgate.net This directed formation of specific calcium-saccharate coordination complexes is fundamental to its application in stabilizing other less soluble calcium salts.

Table 1: Thermodynamic Parameters for Calcium D-Saccharate Complex Formation at 25°C

| Parameter | Value | Unit |

|---|---|---|

| Association Constant (Kass) | 1032 ± 80 | - |

| Standard Enthalpy Change (ΔH°) | -34 ± 6 | kJ mol-1 |

| Standard Entropy Change (ΔS°) | -55 ± 9 | J mol-1 K-1 |

Data sourced from electrochemical studies on aqueous solutions of calcium D-saccharate. nih.gov

Utilization of this compound as a Precursor for Inorganic Material Synthesis (e.g., Hydroxyapatite)

This compound serves as an effective and advantageous precursor in the synthesis of important inorganic materials, most notably hydroxyapatite (B223615) (HAp), the primary mineral component of bone tissue. researchgate.netmsu.ru The "saccharate method" for HAp synthesis is valued for its ability to produce pure, nanocrystalline powders, which are highly desirable for creating bioceramics for bone implants. researchgate.netmsu.rudnu.dp.ua

The primary advantage of using this compound lies in its enhanced solubility compared to conventional calcium sources like calcium hydroxide (Ca(OH)₂). researchgate.netmsu.ru The low solubility of Ca(OH)₂ can be a rate-limiting step in HAp synthesis, leading to longer reaction times and inhomogeneous products. researchgate.netmsu.ru In the presence of saccharose, the solubility of calcium hydroxide increases through the formation of soluble this compound complexes. researchgate.netmsu.ru This allows the synthesis to proceed via a "bottom-up" approach in a homogeneous solution, facilitating the formation of finely crystalline, pure HAp powder when reacted with a phosphate (B84403) source like ammonium (B1175870) hydrogen phosphate. researchgate.netresearchgate.net

The characteristics of the resulting hydroxyapatite can be tailored by controlling the synthesis conditions. For example, the molar ratio of calcium to saccharose in the initial this compound solution influences the process. researchgate.netmsu.ru Furthermore, research comparing HAp synthesized from different saccharate-type precursors reveals differences in the final product's morphology.

Table 2: Comparison of Hydroxyapatite (HAp) Synthesis Using Different Calcium Precursors

| Precursor | Synthesis Method | Key Finding / Resulting Morphology | Reference |

|---|---|---|---|

| This compound | Heterogeneous Precipitation | Resulted in a pure hydroxyapatite phase without contamination. researchgate.net | researchgate.net |

| This compound (Sucrate) | Chemical Precipitation | Produces compact HAp aggregates with sizes of 5-30 microns. dnu.dp.ua | dnu.dp.ua |

| Calcium Dextrate | Chemical Precipitation | Produces loose HAp particles in the range of 1-20 microns. dnu.dp.ua | dnu.dp.ua |

This table summarizes findings from studies on the synthesis of hydroxyapatite using various calcium precursors.

The use of this compound ensures that the byproducts of the synthesis, such as saccharose, are biocompatible. researchgate.net Additionally, organic compounds adsorbed on the surface of the newly formed inorganic crystals can inhibit their growth, which aids in producing nanocrystalline powders. researchgate.netmsu.ru Infrared (IR) spectroscopy and X-ray diffraction (XRD) analyses have confirmed that this method can yield the pure crystalline phase of hydroxyapatite. researchgate.net

Advanced Characterization Techniques for Calcium Saccharate and Its Complexes

Spectroscopic Analysis of Calcium Saccharate Systems

Spectroscopic techniques are fundamental in identifying the functional groups, bonding environments, and structural features of this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a key method for identifying the functional groups and coordination environment in this compound. The FT-IR spectrum of calcium D-saccharate provides distinct absorption bands that correspond to the vibrations of its molecular components. chemicalbook.com A broad band observed between 2700 and 3600 cm⁻¹ is characteristic of O-H stretching vibrations, indicating the presence of structural water and hydroxyl groups, a feature also seen in other hydrated calcium compounds like amorphous calcium carbonate. researchgate.net The coordination of the calcium ion through the carboxylate and hydroxyl groups can be inferred from shifts in the characteristic vibrational frequencies of these groups. mdpi.com In related calcium carboxylate complexes, such as calcium sebacate, FT-IR data has been used to suggest specific coordination configurations, demonstrating the power of this technique. mdpi.comresearchgate.net

Fourier Transform Near-Infrared (FT-NIR) spectroscopy offers a non-destructive method for analysis, particularly of O-H and C-H overtones and combination bands. While specific FT-NIR studies on pure this compound are not extensively detailed, the technique is widely used for analyzing related calcium-containing compounds. For instance, in the analysis of calcium hydroxide (B78521), a notable peak in the NIR region at 7082 cm⁻¹ is assigned to the first overtone of the O-H stretching vibration. mdpi.com This suggests that FT-NIR could be effectively used to study the hydration states and hydroxyl environments in this compound.

| Frequency Range (cm⁻¹) | Vibrational Assignment | Significance |

|---|---|---|

| 3600 - 2700 | O-H stretch | Indicates presence of hydroxyl (-OH) groups and water of hydration. researchgate.net |

| 1650 | O-H bend | Confirms the presence of structural water. researchgate.net |

| ~1600 | Asymmetric COO⁻ stretch | Characteristic of the deprotonated carboxylate group coordinated to the calcium ion. |

| ~1400 | Symmetric COO⁻ stretch | The separation between asymmetric and symmetric stretches provides information on the coordination mode of the carboxylate. |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive tool for determining the detailed structure of molecules in solution. chemsynlab.com For this compound, ¹H NMR spectroscopy can be used to probe the environment of the hydrogen atoms within the molecule. In a study involving the synthesis of this compound (also referred to as antacidin), the product was characterized using a 400 MHz NMR instrument with deuterium (B1214612) oxide (D₂O) as the solvent. google.com The resulting spectrum provides information on the chemical shifts and coupling constants of the protons on the carbon backbone of the saccharate anion, allowing for confirmation of its molecular structure. google.com

While ¹H NMR focuses on the organic anion, other NMR techniques can be applied to study the calcium ion itself. Advanced methods like ⁴³Ca NMR have been used to characterize the binding of calcium ions in biological systems, such as with the polypentapeptide of elastin, providing data on binding constants and coordination dynamics. nih.gov Such techniques demonstrate the potential of NMR to provide a comprehensive understanding of the ion-molecule interactions in this compound complexes. nih.govnih.gov

Raman spectroscopy provides complementary information to FT-IR, particularly for symmetric non-polar bonds and vibrations of the crystal lattice. It has been successfully used to characterize various calcium-containing compounds and can identify this compound in complex mixtures. chemicalpapers.comresearchgate.net The technique is highly sensitive to the mineral phase and crystal structure, with different calcium compounds exhibiting unique and non-overlapping Raman peaks. researchgate.net

For example, studies on duplex oxide-sulphide systems containing calcium have shown that distinct phases can be identified and quantified using their characteristic Raman shifts. mdpi.com While detailed Raman spectra specifically for pure this compound are not widely published, data from analogous compounds like calcium gluconate can provide insight. researchgate.net The Raman spectrum of this compound would be expected to show characteristic bands for the C-C and C-O backbone stretches, as well as vibrations from the carboxylate groups.

| Compound Phase | Raman Shift (cm⁻¹) | Reference |

|---|---|---|

| Tricalcium Aluminate (C3A) | 756 | mdpi.com |

| Magnesium Aluminate Spinel (MA) | 416 | mdpi.com |

| Calcium Sulphide (CaS) | 157 | mdpi.com |

| Calcium Aluminate (CA) | 523 | mdpi.com |

Ultraviolet-Visible (UV-Vis) spectroscopy is primarily used in the context of this compound for quantitative analysis of calcium ions in solution, rather than for direct structural characterization of the saccharate molecule, which lacks a significant chromophore in the UV-Vis range. The method involves the formation of a colored complex between Ca²⁺ ions and a specific chromogenic reagent. mt.comunnes.ac.id

The concentration of the resulting colored complex, which is proportional to the calcium ion concentration, is then determined by measuring its absorbance at a specific wavelength. For example, calcium ions form a red-violet complex with glyoxal (B1671930) bis(2-hydroxyanil) that can be measured spectrophotometrically. mt.com Another common method involves using murexide (B42330) as an indicator, which forms a complex with calcium that can be quantified at a maximum wavelength (λmax) of 523 nm. unnes.ac.id Similarly, Eriochrome Black T (EBT) can be used as a reagent, forming a complex with Ca²⁺ that has an absorption maximum around 542 nm. researchgate.net

| Reagent | Complex Color | λmax (nm) | Reference |

|---|---|---|---|

| Murexide | Not specified | 523 | unnes.ac.id |

| Eriochrome Black T (EBT) | Not specified | 542 | researchgate.net |

| Glyoxal bis(2-hydroxyanil) | Red-violet | 550 | mt.com |

Crystallographic Studies of this compound and Related Structures

Crystallography provides definitive information about the three-dimensional arrangement of atoms in the solid state.

Single crystal X-ray diffraction has been employed to determine the precise atomic arrangement of calcium D-glucarate tetrahydrate (a synonym for this compound tetrahydrate). oup.comoup.com These studies reveal that the compound crystallizes in the orthorhombic system with the space group P2₁2₁2₁. oup.comoup.com

The analysis shows that the calcium ion is coordinated by eight oxygen atoms, forming a distorted square-antiprism geometry. oup.comiucr.org The coordination sphere of the calcium ion is complex, involving atoms from two different glucarate (B1238325) molecules and three water molecules. oup.comoup.com Specifically, one carboxyl group of a glucarate anion coordinates to a calcium ion via a carboxyl oxygen and the α-hydroxyl oxygen. oup.comoup.com This same glucarate molecule also binds to another calcium ion through the other carboxyl oxygen and two other hydroxyl oxygens (O(3) and O(4)). oup.comoup.com Interestingly, the second carboxyl group of the glucarate anion is not directly coordinated to a calcium ion but is instead involved in an extensive hydrogen-bonding network with hydroxyl groups and water molecules that are themselves coordinated to calcium ions. oup.comoup.com A later redetermination of the structure confirmed these findings with improved accuracy and successfully located the hydrogen atoms, providing a complete description of the hydrogen-bonding scheme. iucr.org

| Parameter | Value (Taga & Osaki, 1976) | Value (Burden et al., 1985) |

|---|---|---|

| Crystal System | Orthorhombic | Orthorhombic |

| Space Group | P2₁2₁2₁ | P2₁2₁2₁ |

| a (Å) | 16.09 | 16.220(2) |

| b (Å) | 11.36 | 11.347(2) |

| c (Å) | 6.68 | 6.558(1) |

| Ca²⁺ Coordination Number | 8 | 8 |

| Ca²⁺ Coordination Geometry | Distorted square-antiprism | Distorted square-antiprism |

Powder X-ray Diffraction for Crystalline Phase Identification

Powder X-ray Diffraction (PXRD) is a fundamental technique for the identification of crystalline phases of a material. By analyzing the diffraction pattern of a powdered sample, information about its crystal structure, including lattice parameters and space group, can be obtained. researchgate.netfda.gov This method is particularly useful for distinguishing between different polymorphic forms of a compound, which may exhibit different physical properties. qut.edu.authermofisher.com

While specific PXRD data for this compound is not extensively reported in publicly available literature, information on isostructural compounds can provide valuable insights. For instance, calcium α-D-glucoisosaccharate, a related compound, has been studied using X-ray diffraction, and its crystallographic data determined. researchgate.net Research on calcium isosaccharinate, which is isostructural to its strontium salt, reveals an orthorhombic crystal system. diva-portal.org The solid phase of calcium isosaccharinate has been identified using the Cambridge Structural Database (CSD 1119171). diva-portal.org

The crystallographic data for α-calcium isosaccharinate, a compound closely related to this compound, is presented below, illustrating the type of information obtained from PXRD analysis.

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P21212 |

| a (Å) | 19.609 |

| b (Å) | 6.782 |

| c (Å) | 5.747 |

Chromatographic Separations and Mass Spectrometry Applications

High-Performance Liquid Chromatography (HPLC) for Compositional Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. In the context of this compound, HPLC is employed to determine its purity and to perform assays in various formulations. zodiaclifesciences.comdrugfuture.com Commercial suppliers of this compound often specify the purity as determined by HPLC, with typical values being greater than 95% or 98%. lgcstandards.comselleckchem.comallmpus.com

While specific, detailed HPLC methods for the compositional analysis of pure this compound are not widely published, methods for related compounds and formulations provide a general framework. For instance, the analysis of calcium gluconate in the presence of this compound often utilizes reversed-phase columns with aqueous mobile phases containing an acid modifier. researchgate.netnih.gov A typical HPLC method for a related organic acid, rosuvastatin (B1679574) calcium, employs a C8 column with a mobile phase of formic acid and methanol (B129727). nih.gov For the analysis of saccharic acid itself, mixed-mode columns have been used. helixchrom.com

A general approach for the compositional analysis of this compound by HPLC would likely involve:

Column: A reversed-phase column (e.g., C18 or C8) or a mixed-mode column.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) or dilute acid (e.g., phosphoric or formic acid) and an organic solvent (e.g., methanol or acetonitrile). researchgate.netnih.gov

Detection: A UV detector set at a low wavelength (e.g., 205 nm) is often suitable for organic acids that lack a strong chromophore. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique used to separate and identify volatile and semi-volatile organic compounds. It is a critical tool for impurity profiling in pharmaceutical substances, helping to ensure their quality and safety. thermofisher.comshimadzu.com For non-volatile compounds like this compound, derivatization is necessary to convert the analyte into a volatile form suitable for GC analysis. A common derivatization method for organic acids is silylation, which replaces active hydrogens with trimethylsilyl (B98337) (TMS) groups. nih.gov

The general workflow for impurity profiling of this compound using GC-MS would involve:

Sample Preparation: Extraction of potential organic impurities from the this compound matrix.

Derivatization: Treatment of the extract with a silylating agent (e.g., BSTFA) to make any non-volatile impurities amenable to GC analysis. nih.gov

GC Separation: The derivatized sample is injected into the GC, where impurities are separated based on their boiling points and interactions with the stationary phase of the column.

MS Detection and Identification: As the separated compounds elute from the GC column, they enter the mass spectrometer, which generates a mass spectrum for each component. The fragmentation patterns in the mass spectra are then compared to spectral libraries for identification.

This technique is particularly useful for identifying and quantifying residual solvents and byproducts from the manufacturing process.

High-Resolution Mass Spectrometry (HRMS) for Side-Product Identification

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. google.com This capability is invaluable for the identification of unknown compounds, such as side-products formed during the synthesis of this compound.

The synthesis of this compound may involve the oxidation of glucose, which can lead to the formation of various related acids and lactones. HRMS can be employed to characterize these potential byproducts. For instance, if a side-product is detected during the analysis of a this compound sample, HRMS can provide its exact mass. This exact mass can then be used to generate a list of possible elemental formulas, which, in conjunction with other spectroscopic data (e.g., from MS/MS fragmentation patterns), can lead to the definitive identification of the side-product's structure. nih.govresearchgate.net

Electrochemical and Solution State Analytical Methods

Molar Conductivity Measurements for Ion Association Determination

Molar conductivity measurements are a powerful tool for investigating ion-ion and ion-solvent interactions in electrolyte solutions. By measuring the conductivity of a solution at various concentrations, it is possible to determine the extent of ion association and calculate the ion association constant (Kass). chem-soc.sinih.gov

In the case of this compound, which is a 2:2 electrolyte, molar conductivity has been shown to increase significantly upon dilution of its saturated aqueous solutions. This behavior is indicative of complex formation between calcium (Ca²⁺) and saccharate (Sac²⁻) ions. researchgate.netnih.gov A detailed study has been conducted to determine the thermodynamic parameters for this ion association. researchgate.netresearchgate.net

The key findings from the molar conductivity studies of this compound in aqueous solutions are summarized in the table below.

| Parameter | Value |

|---|---|

| Association Constant (Kass) at 25 °C | 1032 ± 80 M-1 |

| Standard Enthalpy of Association (ΔH°ass) | -34 ± 6 kJ mol-1 |

| Standard Entropy of Association (ΔS°ass) | -55 ± 9 J mol-1 K-1 |

These results indicate that the association between calcium and saccharate ions is an exothermic process. researchgate.net The study also provided data on the molar conductivity of this compound at different concentrations at 20 °C. researchgate.netresearchgate.net

| Concentration (mol L-1) | Molar Conductivity (Λ/cCaSac) (S cm2 mol-1) |

|---|---|

| 3.16 × 10-4 | 190 |

| 6.31 × 10-4 | 164 |

| 9.47 × 10-4 | 146 |

| 1.26 × 10-3 | 133 |

| 1.58 × 10-3 | 123 |

This data further illustrates the strong dependence of molar conductivity on concentration, confirming the significant ion association in aqueous solutions of this compound. researchgate.netresearchgate.net

Calcium Ion Selective Electrode Potentiometry for Free Ion Activity

Calcium Ion Selective Electrode (ISE) potentiometry is a crucial technique for determining the activity of free calcium ions (Ca²⁺) in solutions containing this compound. This method is particularly valuable for understanding the extent of complex formation between calcium and saccharate ions. researchgate.netresearchgate.netnih.gov

A calcium ISE is a type of potentiometric sensor that develops a voltage proportional to the concentration of free calcium ions in a solution. hannainst.com The electrode typically consists of a PVC membrane containing an organic ion exchanger that selectively interacts with Ca²⁺ ions. hannainst.com This interaction at the membrane-solution interface generates a potential difference that is measured against a stable reference electrode. hannainst.comhach.com

In the context of this compound solutions, the total calcium concentration can be determined by methods like EDTA titration, while the ISE measures the activity of the unbound, or free, Ca²⁺ ions. researchgate.net The difference between these two values allows for the quantification of complexed calcium. Research has shown that in saturated aqueous solutions of calcium D-saccharate, there is a significant degree of complex formation between calcium and saccharate ions. nih.gov

The free calcium concentration, determined electrochemically via ion activity, has been observed to be temperature-independent and adjusts slowly, which helps explain the low driving force for the precipitation of calcium D-saccharate from supersaturated solutions. mejeri.dk The measurement of free ion activity is critical for calculating thermodynamic parameters such as the association constant (Kass) for the complex formation. For the complexation of calcium and D-saccharate ions at 25 °C, an association constant of 1032 ± 80 has been determined electrochemically. researchgate.netnih.gov

To ensure accurate measurements, it is important to adjust the ionic strength of both the standards and the sample to a constant value using an ionic strength adjuster (ISA). hannainst.com This minimizes variations in the activity coefficient, allowing for a more direct correlation between the measured potential and the concentration of free calcium ions. hannainst.com

Table 1: Comparison of Total and Free Calcium Concentrations in Saturated Calcium D-Saccharate Solutions at Various Temperatures researchgate.net

| Temperature (°C) | Total Calcium (mol/L) | Free Calcium (mol/L) |

| 10 | Data not available | Data not available |

| 20 | Data not available | Data not available |

| 25 | 0.0025 | 0.0006 |

| 30 | Data not available | Data not available |

| 50 | 0.0088 | 0.0027 |

Note: The data in this table is derived from graphical representations in the cited source and should be considered illustrative.

Other Advanced Analytical Methodologies

Polarimetry is an analytical technique used to measure the rotation of the plane of polarized light as it passes through a solution containing an optically active compound. iajps.com For a chiral molecule like this compound, this measurement, known as optical rotation, is a fundamental physical property. bioglyco.com A polarimeter is the instrument used for this purpose. iajps.comschmidt-haensch.com

The specific rotation is a characteristic property of an optically active substance and can be used for identification and purity assessment. bioglyco.com According to the United States Pharmacopeia (USP), the specific rotation of this compound should be between +18.5 and +22.5 degrees. drugfuture.com This measurement is typically conducted on a solution of known concentration in 4.8 N hydrochloric acid after allowing it to stand for one hour. drugfuture.com The process involves preparing the solution and measuring its optical rotation within 30 minutes. bioglyco.com

The principle of polarimetry involves passing monochromatic light through a polarizer to create plane-polarized light. iajps.com This light then passes through the sample cell. If the sample is optically active, it will rotate the plane of polarization. An analyzer, which is another polarizing filter, is then rotated to determine the angle of this rotation. schmidt-haensch.com

Table 2: Specified Optical Rotation for this compound drugfuture.com

| Parameter | Specification |

| Specific Rotation | +18.5° to +22.5° |

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the decomposition pathways of this compound upon heating. TGA measures the change in mass of a sample as a function of temperature, while DTA detects differences in temperature between a sample and a reference material. These methods provide information on the thermal stability and the nature of the decomposition products, including the evolution of gases like carbon dioxide (CO₂).

In the context of saccharate cake, which contains this compound, gassing with CO₂ is a known process. assbt.org This suggests that the interaction of this compound with CO₂ and its thermal decomposition are relevant to industrial applications. assbt.org The thermal decomposition of calcium gluconate monohydrate, another calcium hydroxycarboxylate, begins with the loss of water at around 120°C, followed by further degradation, with the transition from CaCO₃ to CaO occurring above 650°C in air. up.ac.za It is plausible that this compound follows a similar multi-stage decomposition, beginning with dehydration, followed by the breakdown of the organic saccharate moiety, which would likely evolve CO₂ and water, and finally, the decomposition of any intermediate calcium carbonate to calcium oxide at higher temperatures. researchgate.netresearchgate.net

Table 3: General Decomposition Temperatures of Related Calcium Compounds

| Compound | Decomposition Event | Temperature Range (°C) | Reference(s) |

| Calcium Carbonate (Calcite) | Decomposition to CaO and CO₂ | 600 - 815 | researchgate.net |

| Calcium Oxalate (B1200264) | Dehydration | 110 - 250 | mdpi.com |

| Calcium Oxalate | Release of CO and CO₂ | 390 - 550 | mdpi.com |

| Calcium Gluconate Monohydrate | Loss of crystal water | Starts at 120 | up.ac.za |

| Calcium Gluconate Monohydrate | Transition of CaCO₃ to CaO | > 650 | up.ac.za |

The colloidal and surface properties of this compound, particularly its particle size distribution and zeta potential, are important for understanding its behavior in suspensions and its interaction with other components.

Particle Size Distribution: The size of this compound particles can influence its dissolution rate, bioavailability, and performance in various applications. Techniques like laser diffraction or optical microscopy can be used to determine the particle size distribution. nist.govresearchgate.net For instance, nanoparticles of calcium oxide, derived from waste containing calcium carbonate, have been synthesized with particle sizes ranging from 60 to 275 nm. d-nb.inforesearchgate.net While specific data for this compound is limited, the analysis of related calcium compounds like calcium stearate (B1226849) shows a median particle size (D50) of 6.61 µm. researchgate.net The particle size of materials can be influenced by the manufacturing process. mdpi.com

Zeta Potential: Zeta potential is a measure of the magnitude of the electrostatic or charge repulsion/attraction between particles in a liquid suspension. It is a key indicator of the stability of a colloidal dispersion. A high absolute zeta potential value (positive or negative) indicates good stability, as the particles will repel each other and resist aggregation. Conversely, a low zeta potential suggests that the particles are more likely to flocculate or coagulate. In processes involving calcium carbonate, which is structurally related to this compound, the zeta potential of proteins captured on the crystals can be manipulated by adjusting the pH. d-nb.info This principle is relevant to the clarification processes in the sugar industry. d-nb.inforesearchgate.net Surface modification of calcium-based nanoparticles is also performed to modulate their colloidal stability. mdpi.com

Mechanistic and Theoretical Investigations of Calcium Saccharate Interactions

Chelation Mechanisms and Metal Ion Complexation Dynamics

The interaction of calcium saccharate with its aqueous environment is characterized by complex chelation and ion association dynamics. These processes are fundamental to understanding its role as a stabilizer in various solutions.

Thermodynamic Parameters of Ligand Binding (Association Constants, Enthalpy, Entropy)

The formation of a complex between calcium and D-saccharate ions is an exothermic process, a key characteristic that distinguishes it from many other calcium hydroxycarboxylates. researchgate.net Electrochemical studies have determined the thermodynamic parameters for this association. At 25 °C, the association constant (Kass) for calcium D-saccharate is 1032 ± 80. researchgate.netnih.govresearchgate.net This strong association is further characterized by a negative enthalpy change (ΔH°ass) of –34 ± 6 kJ mol⁻¹ and a negative entropy change (ΔS°ass) of –55 ± 9 J mol⁻¹ K⁻¹, indicating that the binding process is enthalpically driven and leads to a more ordered system, likely due to ring formation. researchgate.netnih.govresearchgate.netmejeri.dk

In contrast, the dissolution of solid calcium D-saccharate is an endothermic process. researchgate.net The solubility product (Ksp) at 25°C is (6.17 ± 0.32) x 10⁻⁷. researchgate.netnih.gov The thermodynamic parameters for dissolution are a positive enthalpy (ΔH°sol) of 48 ± 2 kJ mol⁻¹ and a positive entropy (ΔS°sol) of 42 ± 7 J mol⁻¹ K⁻¹. researchgate.netnih.gov

Interactive Data Table: Thermodynamic Parameters of this compound

| Parameter | Value | Conditions |

| Association Constant (Kass) | 1032 ± 80 | 25 °C |

| Enthalpy of Association (ΔH°ass) | –34 ± 6 kJ mol⁻¹ | 25 °C |

| Entropy of Association (ΔS°ass) | –55 ± 9 J mol⁻¹ K⁻¹ | 25 °C |

| Solubility Product (Ksp) | (6.17 ± 0.32) x 10⁻⁷ | 25 °C |

| Enthalpy of Dissolution (ΔH°sol) | 48 ± 2 kJ mol⁻¹ | 25 °C |

| Entropy of Dissolution (ΔS°sol) | 42 ± 7 J mol⁻¹ K⁻¹ | 25 °C |

Comparative Analysis of Calcium Binding Affinity with Diverse Hydroxycarboxylates

The binding of calcium to saccharate is notably stronger and follows a different thermodynamic profile compared to other hydroxycarboxylates like lactate, gluconate, and lactobionate. researchgate.netresearchgate.net The interaction between calcium and these other hydroxycarboxylates is typically endothermic and driven by an increase in entropy. researchgate.netresearchgate.netresearchgate.net For instance, the complex formation between calcium and L-lactate, D-gluconate, and D-lactobionate is an entropy-driven process. mejeri.dk This contrasts sharply with the exothermic and enthalpically driven binding of calcium to saccharate. researchgate.netresearchgate.net

This difference in binding characteristics is crucial for this compound's ability to stabilize supersaturated solutions of other calcium salts. researchgate.netnih.gov While calcium salicylate (B1505791) also exhibits exothermic binding, its chelation mechanism involves a six-membered ring formation with the phenolic oxygen, a different structural interaction than that of saccharate. nih.govjfda-online.comfda.gov.tw The binding affinity of calcium to various dipeptides of aspartate and glutamate (B1630785) has also been studied, showing that structural arrangements significantly influence the binding constants. acs.org

Interactive Data Table: Comparative Calcium Binding of Hydroxycarboxylates

| Hydroxycarboxylate | Binding Nature | Driving Force |

| D-Saccharate | Exothermic | Enthalpy |

| L-Lactate | Endothermic | Entropy |

| D-Gluconate | Endothermic | Entropy |

| D-Lactobionate | Endothermic | Entropy |

| Salicylate (2-hydroxybenzoate) | Exothermic | Enthalpy |

Computational Approaches to Complex Structure and Stability (e.g., Quantum Mechanical Calculations, Density Functional Theory)

Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the structure and stability of calcium complexes with hydroxycarboxylates. researchgate.netresearchgate.net These theoretical calculations help to elucidate the mechanistic understanding of the unique roles of different hydroxycarboxylate combinations, such as citrate (B86180)/isocitrate and gluconate/saccharate, in phenomena like biomineralization and the prevention of ectopic calcification. researchgate.netresearchgate.net For example, DFT calculations have been used to explore the subtle differences in calcium binding between citrate and isocitrate. researchgate.net Similar computational studies on calcium binding to o-phospho-L-serine are expected to provide more detailed mechanistic information on the interaction between amino acids and calcium during calcium salt supersaturation. mejeri.dk The application of DFT is a valuable tool for predicting the physical and chemical properties of metal and organometal complexes, including those of actinides. nih.gov

Influence on Supersaturation and Precipitation Kinetics of Other Calcium Salts

This compound plays a significant role in stabilizing supersaturated solutions of other, less soluble calcium salts, such as calcium gluconate and calcium citrate. researchgate.netnih.govrsc.org When calcium D-gluconate is dissolved in an aqueous solution of potassium D-saccharate, a supersaturated solution of both calcium salts is formed, from which only calcium D-saccharate slowly precipitates. researchgate.netnih.gov This suggests that this compound acts as a stabilizer. researchgate.netnih.gov

The proposed mechanism for this stabilization involves a heat-induced shift in the distribution of calcium complexes. researchgate.netnih.gov The exothermic nature of this compound complex formation is key to this process. researchgate.netmejeri.dk Upon cooling, the equilibration of these complexes is slow, which helps to maintain the supersaturated state of other calcium hydroxycarboxylates that have endothermic complex formation. researchgate.netnih.gov The addition of this compound has been shown to prolong the lag phase before precipitation occurs in supersaturated solutions of calcium citrate and other hydroxycarboxylates derived from whey mineral fractions. mejeri.dk This effect is particularly pronounced in combinations of hydroxycarboxylates, which appear to enhance the robustness of supersaturation. researchgate.netresearchgate.net

Interactions with Enzyme Systems and Biochemical Pathways (Non-Human Translational Focus)

Beyond its physicochemical properties, this compound and its metabolites interact with specific enzyme systems.

Modulation of Beta-Glucuronidase Activity by this compound Metabolites

In the body, calcium D-glucarate, which is chemically related to this compound, is hydrolyzed to D-glucaric acid. wikipedia.orgmskcc.org This acid is then further metabolized into compounds like D-glucaro-1,4-lactone. wikipedia.orgmskcc.org D-glucaro-1,4-lactone is a potent inhibitor of the enzyme beta-glucuronidase. wikipedia.orgmskcc.orgresearchgate.net Beta-glucuronidase is an enzyme found in various vertebrate tissues and is also produced by intestinal microflora. researchgate.netscispace.com Its function is to hydrolyze glucuronide conjugates. researchgate.netscispace.com

The inhibition of beta-glucuronidase by metabolites of calcium D-glucarate is significant because it can prevent the deconjugation and subsequent reabsorption of certain molecules. mskcc.org By inhibiting this enzyme, D-glucaro-1,4-lactone promotes the excretion of substances that have been detoxified in the liver through glucuronidation. wikipedia.orgmskcc.orgaltmedrev.com This mechanism involves intercepting the glycosyl-enzyme catalytic intermediate of the beta-glucuronidase enzyme. acs.org The inhibition of beta-glucuronidase by D-saccharic acid calcium salt tetrahydrate occurs through the formation of stable complexes with the enzyme, which disrupts its active site and alters its catalytic activity. scbt.com

Mechanisms of Protein Co-precipitation in Biological Matrices (e.g., Casein Interactions)

This compound, as a source of soluble calcium ions (Ca²⁺), plays a pivotal role in the precipitation and co-precipitation of proteins in biological matrices. The underlying mechanism is largely governed by the interaction of calcium ions with specific amino acid residues on protein surfaces, leading to changes in protein solubility and aggregation.

In biological systems like milk, proteins such as caseins exist in complex colloidal structures known as casein micelles. uoguelph.ca These micelles are stabilized by a combination of electrostatic repulsion and steric hindrance, with colloidal calcium phosphate (B84403) acting as a crucial structural component. uoguelph.cawur.nlulisboa.pt The introduction of additional calcium ions from a source like this compound can disrupt this delicate balance.

The primary mechanisms of co-precipitation involve:

Ionic Bridging: Divalent calcium ions can form bridges between negatively charged groups on adjacent protein molecules. Caseins, being highly phosphorylated proteins, possess abundant phosphoserine residues that readily bind with calcium. researchgate.netnih.gov This cross-linking neutralizes surface charges, reduces electrostatic repulsion, and promotes the aggregation and precipitation of protein particles. uoguelph.caresearchgate.net

Disruption of Micellar Structure: In dairy systems, calcium ions are in equilibrium between a soluble phase and the colloidal calcium phosphate within casein micelles. wur.nl An increase in soluble calcium concentration can alter this equilibrium, potentially leading to the destabilization and aggregation of the micelles. nih.gov Studies on calcium-sequestering salts, which have the opposite effect, demonstrate that removing calcium leads to micelle disruption, highlighting the ion's central role in maintaining structural integrity. wur.nl

Complex Formation: The interaction between calcium and casein phosphopeptides (CPP) is a complexation reaction. Electrochemical studies have determined association constants for these interactions, confirming the formation of CPP-Ca complexes which can influence the solubility and aggregation state of the protein fragments. researchgate.net

The process can be conceptualized in stages, where initial interactions between Ca²⁺ and proteins lead to the formation of new soluble particles, which then aggregate and accumulate, ultimately forming a larger precipitated network. researchgate.net

| Interaction Parameter | Finding | Significance |

|---|---|---|

| Binding Sites | Calcium ions primarily bind to phosphoserine residues, as well as carboxyl and amino groups on casein proteins. researchgate.netnih.gov | Facilitates ionic bridging and neutralization of negative charges, promoting aggregation. |

| Association Constant (K_a) | The association constant for calcium chloride and casein phosphopeptides has been determined to be 125 ± 32 L mol⁻¹ at 25 °C. researchgate.net | Quantifies the affinity between calcium and casein fragments, indicating a stable complex formation. |

| Stoichiometry | Conductivity measurements suggest the formation of 1:1 complexes between calcium and casein phosphopeptides. researchgate.net | Defines the ratio in which the components combine, crucial for understanding the structure of the resulting aggregates. |

Impact on Rheological Properties of Biological Fluids

The introduction of this compound into biological fluids can significantly alter their rheological properties, such as viscosity and elasticity. This impact is primarily due to the formation of calcium-sucrose complexes and their ability to create extensive molecular networks. researchgate.netethz.ch

In systems containing sucrose (B13894) and a calcium source like lime (calcium hydroxide), which readily forms this compound, the resulting mixtures exhibit pronounced viscoelastic behavior. researchgate.net These pastes behave similarly to entangled polymer solutions, a characteristic not observed in the absence of these interactions. researchgate.netethz.ch The key factors influencing this rheological change are:

Complex Formation: Calcium ions interact with hydroxyl groups on sucrose molecules to form this compound complexes. These complexes can act as junction points, linking multiple sucrose molecules together. researchgate.net

Network Formation: The interconnected complexes form a three-dimensional network throughout the fluid. This structure resists flow, leading to a substantial increase in both the viscosity (resistance to flow) and the elastic modulus (ability to store deformational energy). researchgate.netnih.gov

Studies on calcium-fortified food products, like yogurt, corroborate these findings. The addition of soluble calcium salts has been shown to increase the viscosity of the final product, which is attributed to calcium acting as a binder between casein micelles, strengthening the protein network. asabe.org Similarly, in surfactant solutions, calcium ions can promote the growth and entanglement of micelles, leading to enhanced elasticity. nih.gov

| System Studied | Observed Rheological Effect | Underlying Mechanism |

|---|---|---|

| Sucrose/Lime/Water Mixtures | Significant increase in elastic modulus and viscosity; behavior similar to entangled polymers. researchgate.netethz.ch | Formation of calcium-sucrose complexes creating a polymer-like network. researchgate.net |

| Lime/Molasses Blends | Elastic modulus is much higher than in simple sucrose/lime/water systems. researchgate.net | Formation of interpenetrated networks where calcium interacts with both sucrose and polysaccharides (e.g., pectins). researchgate.net |

| Calcium-Fortified Yogurt | Higher viscosity compared to non-fortified yogurt. asabe.org | Increased soluble calcium acts as a binder between casein micelles. asabe.org |

| Aqueous Surfactant Solutions | Increased viscosity and enhanced elasticity with the addition of Ca²⁺ ions. nih.gov | Ca²⁺-mediated bridges and packing of surfactant headgroups promote micelle entanglement. nih.gov |

Elucidation of Calcium Distribution and Transport Mechanisms in Animal Models

Once ingested and dissolved, this compound serves as a source of free calcium ions (Ca²⁺) that enter the body's systemic calcium pool. The subsequent distribution and transport of this calcium follow the same well-established physiological pathways as calcium from other dietary sources. libretexts.orgconsensus.app The transport of Ca²⁺ across the intestinal epithelial cells into the bloodstream is a critical, regulated process. libretexts.org

Two primary mechanisms govern intestinal calcium absorption:

Active Transcellular Transport: This is a saturable, vitamin D-dependent process that occurs mainly in the duodenum and jejunum. consensus.app It involves the entry of Ca²⁺ into the enterocyte through specific ion channels, binding to calcium-binding proteins like calbindin for transport across the cell, and finally extrusion into the bloodstream via a plasma membrane Ca²⁺-ATPase (PMCA) pump. libretexts.orgnih.gov This pathway is upregulated when dietary calcium intake is low. consensus.app

Passive Paracellular Diffusion: This is a non-saturable process that occurs throughout the intestine. Ca²⁺ moves between the epithelial cells, driven by the electrochemical gradient. This pathway becomes the predominant mode of absorption when calcium intake is high. consensus.app

In addition to these pathways, vesicular transport, involving endocytosis at the cell membrane and movement through organelles like lysosomes, has also been proposed as a potential mechanism for calcium transport across the intestinal barrier. libretexts.org After absorption, calcium is distributed throughout the body via the bloodstream, where its concentration is tightly regulated. libretexts.org It is incorporated into bone, teeth, and is present in all cells and body fluids to participate in a vast array of metabolic functions. asabe.orgnih.gov

| Transport Mechanism | Description | Key Features | Primary Location |

|---|---|---|---|

| Active Transcellular Transport | Movement of Ca²⁺ through the intestinal cell. libretexts.org | Vitamin D-dependent, saturable, involves Ca²⁺ channels and binding proteins (e.g., calbindin). libretexts.orgconsensus.app | Duodenum, Jejunum consensus.app |

| Passive Paracellular Diffusion | Movement of Ca²⁺ between intestinal cells. consensus.app | Non-saturable, driven by electrochemical gradient, predominant at high Ca²⁺ intake. consensus.app | Throughout the small intestine consensus.app |

| Vesicular Transport | Transport within membrane-bound vesicles. libretexts.org | May involve endocytosis and lysosomes. libretexts.org | Intestinal epithelial cells libretexts.org |

Reaction Pathways and Kinetic Studies of this compound Transformations

Cyclodehydration Reactions to Form 2,5-Furandicarboxylic Acid (2,5-FDCA)

This compound has been identified as a valuable bio-based feedstock for the production of 2,5-furandicarboxylic acid (2,5-FDCA), a key monomer for producing advanced biopolymers like polyethylene (B3416737) furanoate (PEF). academax.comsunderland.ac.uk The transformation occurs via a cyclodehydration reaction, where the linear six-carbon backbone of the saccharic acid is converted into the five-membered furan (B31954) ring with two carboxylic acid groups.

Studies have shown that the choice of starting material significantly impacts the reaction's efficiency. In comparative analyses using sulfuric acid as a catalyst, this compound is more readily converted to 2,5-FDCA than other hexedioic acids, such as galactaric acid. academax.comsunderland.ac.uk Kinetic studies reveal that the activation energy for the degradation of this compound and the formation of 2,5-FDCA is lower than that for galactaric acid, making the former a more favorable substrate for the reaction. gslib.com.cn

The reaction can be enhanced using different catalytic systems and energy sources. For instance, microwave-assisted synthesis using a hydrobromic acid and magnesium bromide (HBr-MgBr₂) catalyst has been shown to significantly shorten the reaction time while maintaining high yields of 2,5-FDCA. academax.comxml-data.cn

| Starting Material (Hexaric Acid Source) | Catalyst/Conditions | Relative Yield/Efficiency of 2,5-FDCA Formation | Reference |

|---|---|---|---|

| This compound | H₂SO₄ | Higher yield compared to Galactaric Acid. academax.comgslib.com.cnxml-data.cn | academax.com, gslib.com.cn, xml-data.cn |

| Galactaric Acid | H₂SO₄ | Lower yield; tends to form side-products like 3-hydroxy-2-oxopyran-6-carboxylic acid (HOCA). academax.com | academax.com |

| Potassium Bisaccharate | HBr-MgBr₂, Microwave | Highest yield among tested salts. academax.comxml-data.cn | academax.com, xml-data.cn |

| This compound | HBr-MgBr₂, Microwave | Higher yield than Galactaric Acid. academax.comxml-data.cn | academax.com, xml-data.cn |

Kinetic Studies of Calcium Oxide and Sucrose Interactions in Saccharate Formation

The formation of this compound from the interaction of calcium oxide (lime) and sucrose is a fundamental process in various industrial applications, most notably in sugar refining. mdpi.comresearchgate.netnih.gov Kinetic studies of this system are crucial for optimizing processes like sugar cane juice clarification.

The core of the interaction is that sucrose significantly enhances the solubility of calcium oxide in aqueous solutions. mdpi.com In pure water, CaO has limited solubility, which can be a rate-limiting factor in reactions. However, in the presence of sucrose, soluble this compound complexes are formed. mdpi.com This interaction effectively pulls more CaO into the solution phase, increasing the concentration of available calcium hydroxide (B78521), Ca(OH)₂. mdpi.com

Research has shown that:

Sucrose Concentration Matters: Increasing sucrose concentration in a milk of lime solution leads to a higher content of available calcium oxide. mdpi.com This indicates a direct relationship between the amount of sucrose present and the extent of saccharate complex formation.

Process Optimization: In sugar cane juice clarification, the controlled addition of lime saccharate is used to remove impurities. researchgate.netnih.gov Understanding the kinetics of its formation allows for the development of more efficient, multi-stage clarification processes that can reduce impurity levels and minimize sucrose loss compared to conventional single-stage liming. researchgate.netnih.govscielo.br

The interaction is not merely a simple dissolution enhancement but a chemical reaction leading to the formation of distinct calcium-saccharate complexes, which in turn influences the physicochemical properties and reactivity of the entire system. mdpi.com

| Condition | Observation | Kinetic Implication |

|---|---|---|

| Addition of sucrose (2-3% w/w) to milk of lime. | Available calcium oxide content increases compared to milk of lime with pure water. mdpi.com | Sucrose accelerates the dissolution of CaO by forming soluble this compound complexes, shifting the equilibrium toward more dissolved species. |

| Use of lime saccharate in sugar juice clarification. | Provides satisfactory settling rates of impurities and results in clarified juice with low turbidity. researchgate.net | The pre-formed saccharate complex provides a controlled and efficient source of reactive calcium for the defecation process. |

Supramolecular Assembly and Material Formation Influenced by this compound

This compound and its constituent ions are influential in the field of materials science, particularly in directing the supramolecular assembly of novel materials. Supramolecular assembly involves the spontaneous organization of molecules into well-defined, stable structures through non-covalent interactions. sioc-journal.cn this compound contributes to this field primarily by acting as a source of both calcium ions and a flexible organic linker.

A key application is in the synthesis of nanocrystalline biomaterials. For instance, this compound can be used as a precursor in the preparation of nanocrystalline hydroxyapatite (B223615) (HAp), a primary component of bone and teeth. researchgate.netmdpi.com In this synthesis, this compound offers distinct advantages over less soluble calcium sources like calcium hydroxide. Its higher solubility allows the reaction to proceed more homogeneously via a "bottom-up" approach. researchgate.net Furthermore, the organic saccharate component can adsorb onto the surface of the forming inorganic crystals, preventing excessive growth and ensuring the formation of a finely crystalline, nano-sized powder. researchgate.net

The role of calcium ions as nodes in coordination networks is also critical. In the formation of metal-organic frameworks (MOFs), calcium ions can coordinate with organic linkers to create porous, crystalline structures. researchgate.net The presence of saccharate or similar organic molecules can influence the nucleation process and final structure of these materials. researchgate.net Additionally, studies have shown that saccharic acids themselves can be organized into ordered, two-dimensional supramolecular structures on surfaces, an assembly process mediated by hydrogen bonding. science.gov

| Material Formed | Role of this compound/Components | Resulting Property/Advantage |

|---|---|---|

| Nanocrystalline Hydroxyapatite (HAp) | Acts as a soluble calcium precursor. The organic saccharate moiety acts as a crystal growth inhibitor. researchgate.net | Formation of a highly dispersed, finely crystalline powder suitable for biomedical applications. researchgate.net |

| Calcium-based Metal-Organic Frameworks (Ca-MOFs) | Serves as a source of Ca²⁺ ions that act as coordination centers for organic linkers. researchgate.net | Dictates the crystallization pathway and the formation of specific porous, stable structures. researchgate.net |

| Saccharic Acid Surface Assemblies | Saccharic acid molecules self-assemble through hydrogen bonds, sometimes with modulator molecules. science.gov | Formation of ordered, two-dimensional supramolecular structures on surfaces like graphite. science.gov |

Role in Stabilizing Supersaturated Solutions of Hydroxycarboxylates

Research has shown that this compound can act as a stabilizer for supersaturated solutions of other calcium hydroxycarboxylates, such as calcium gluconate. researchgate.netresearchgate.netacs.org This is noteworthy because this compound itself is sparingly soluble in water. researchgate.netacs.org The mechanism behind this stabilization is attributed to the formation of complexes between calcium and D-saccharate ions in solution. researchgate.netnih.govacs.org

Electrochemical studies have determined the thermodynamic parameters for the association between calcium and D-saccharate ions at 25°C. researchgate.netnih.govacs.org The formation of these complexes is an exothermic process, meaning it releases heat. researchgate.netacs.org This is a key factor in its stabilizing effect. When a solution containing another calcium hydroxycarboxylate with endothermic complex formation (a process that absorbs heat) is heated and then cooled, a supersaturated state can be achieved. This compound, through a heat-induced shift in the distribution of calcium complexes, helps to maintain this supersaturated state as the solution cools, slowing down the precipitation of the other calcium salt. researchgate.netnih.govresearchgate.netacs.org

For instance, when calcium D-gluconate is dissolved in an aqueous solution of potassium D-saccharate, a solution that is supersaturated with both calcium salts is formed. researchgate.netnih.govresearchgate.netacs.org Interestingly, only calcium D-saccharate precipitates from this solution, and it does so slowly. researchgate.netnih.govresearchgate.netacs.org This suggests that the presence of this compound complexes interferes with the precipitation of calcium gluconate. The equilibria in these supersaturated solutions adjust slowly, a phenomenon observed through calcium activity measurements in solutions made supersaturated by cooling. researchgate.netresearchgate.netacs.org

Further studies have explored the use of this compound in combination with other hydroxycarboxylates like citrate and isocitrate to enhance the solubility of whey mineral residues, which are primarily composed of calcium phosphates. mejeri.dk The addition of this compound was found to prolong the lag phase before precipitation from these supersaturated solutions, thereby increasing the robustness of the solution. mejeri.dk

Table 1: Thermodynamic Properties of Calcium D-Saccharate at 25°C

| Property | Value |

|---|---|

| Solubility Product (Ksp) | (6.17 ± 0.32) x 10⁻⁷ researchgate.netnih.govacs.org |

| Association Constant (Kass) | 1032 ± 80 researchgate.netnih.govacs.org |

| Enthalpy of Association (ΔH°ass) | -34 ± 6 kJ mol⁻¹ researchgate.netnih.govacs.org |

| Entropy of Association (ΔS°ass) | -55 ± 9 J mol⁻¹ K⁻¹ researchgate.netnih.govacs.org |

| Enthalpy of Solution (ΔH°sol) | 48 ± 2 kJ mol⁻¹ researchgate.netnih.govacs.org |

| Entropy of Solution (ΔS°sol) | 42 ± 7 J mol⁻¹ K⁻¹ researchgate.netnih.govacs.org |

Impact on Crystallinity and Morphology of Precipitated Calcium Compounds

The presence of additives during the precipitation of calcium compounds can significantly influence the crystal structure (polymorphism), size, and shape (morphology) of the resulting particles. While direct and extensive research on the specific impact of this compound on the crystallinity and morphology of various precipitated calcium compounds is an emerging area, related studies offer valuable insights.